N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
CAS No. |
1021264-62-9 |
|---|---|
Molecular Formula |
C21H21N3O5S2 |
Molecular Weight |
459.54 |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)16-10-8-15(29-2)9-11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
DVZWDSGNUDIBEX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : N-(2-ethylphenyl)-2-{5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 385.53 g/mol
This compound features multiple functional groups including a sulfonamide moiety and a pyrimidine derivative, which are known to influence its biological activity.
Research indicates that compounds similar to N-(2-ethylphenyl)-2-{5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide often exhibit their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by disrupting the cell cycle, particularly affecting the G2/M phase .
- Angiogenesis Inhibition : Similar derivatives have been observed to block angiogenesis in chick chorioallantoic membrane assays, indicating potential anti-tumor properties .
- Cytotoxicity : The compound may induce cytotoxic effects through mechanisms involving apoptosis and necrosis in cancer cells, as indicated by cell viability assays .
Antiproliferative Activity
The antiproliferative activity of N-(2-ethylphenyl)-2-{5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has been evaluated against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 10 | Cell cycle arrest at G2/M phase |
| M21 (Melanoma) | 15 | Disruption of microtubule integrity |
| MCF7 (Breast) | 12 | Induction of apoptosis |
Case Studies
- Study on Angiogenesis : A study demonstrated that derivatives similar to this compound effectively inhibited angiogenesis in vivo, suggesting their potential as therapeutic agents in cancer treatment .
- Cell Cycle Analysis : In another study, treatment with the compound resulted in significant alterations in cell cycle progression in treated cells compared to control groups, confirming its role in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Bioactivity and Functional Implications
- Enzyme Inhibition: Compounds with sulfonyl groups (e.g., ) exhibit notable enzyme inhibitory activity. For instance, Compound 7h () showed IC₅₀ values of 12.3 µM against α-glucosidase, attributed to sulfonyl-mediated hydrogen bonding with catalytic residues . The target compound’s 4-methoxyphenylsulfonyl group may similarly target enzymes like cyclooxygenase or proteases.
- Antioxidant Activity : Compound 7i () demonstrated radical scavenging activity (IC₅₀ = 18.7 µM ), suggesting that electron-donating groups (e.g., methoxy) enhance antioxidant capacity . The target compound’s methoxy group may confer comparable effects.
- BSA Binding : Sulfamoyl and acetamide groups () facilitate serum albumin binding, critical for drug delivery. The target compound’s ethylphenyl group may improve hydrophobic interactions with BSA .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Phenyl Substituents : Ethyl/methoxy groups (target compound) balance lipophilicity and solubility better than chloro () or dimethoxy () groups .
- Sulfonyl Position : 5-Substituted sulfonyl groups () enhance steric and electronic interactions with enzyme active sites compared to 4-substituted analogs .
- Thermal Properties : reports melting points near 110°C for triazole derivatives, suggesting the target compound may exhibit similar thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
